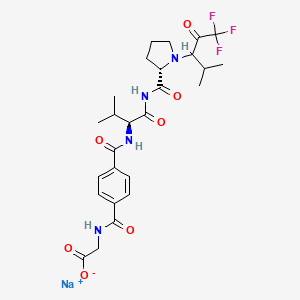
Sodium2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate: is a complex organic compound with a molecular formula of C26H32F3N4NaO7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves multiple steps. The key steps include the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the final coupling with the benzamidoacetate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate shares structural similarities with other compounds containing pyrrolidine, trifluoromethyl, and benzamidoacetate moieties.
Uniqueness
- The unique combination of functional groups in Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H32F3N4NaO7 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]carbamoyl]benzoyl]amino]acetate |
InChI |
InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(31-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35)25(40)32-24(39)17-6-5-11-33(17)20(14(3)4)21(36)26(27,28)29;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,38)(H,34,35)(H,32,39,40);/q;+1/p-1/t17-,19-,20?;/m0./s1 |
InChI Key |
KKNSPNSRLZVEGJ-LBDUFGMWSA-M |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















